adenosine 5'-monophosphate
adenosine 5'-monophosphate
Adenosine monophosphate, also known as adenylic acid or AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Adenosine monophosphate is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Adenosine monophosphate exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Adenosine monophosphate has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, saliva, and cerebrospinal fluid. Adenosine monophosphate can be found anywhere throughout the human cell, such as in golgi, endoplasmic reticulum, lysosome, and peroxisome. Adenosine monophosphate exists in all eukaryotes, ranging from yeast to humans. Adenosine monophosphate can be biosynthesized from L-serine through its interaction with the enzyme serine--trna ligase, cytoplasmic. In humans, adenosine monophosphate is involved in the delavirdine action pathway, the spectinomycin action pathway, the mercaptopurine action pathway, and the propanoate metabolism pathway. Adenosine monophosphate is also involved in several metabolic disorders, some of which include transaldolase deficiency, 3-phosphoglycerate dehydrogenase deficiency, the hyperprolinemia type II pathway, and creatine deficiency, guanidinoacetate methyltransferase deficiency. Outside of the human body, adenosine monophosphate can be found in a number of food items such as elliott's blueberry, conch, nanking cherry, and jackfruit. This makes adenosine monophosphate a potential biomarker for the consumption of these food products.
Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-).
Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position.
Brand Name:
Vulcanchem
CAS No.:
122768-03-0
VCID:
VC20860488
InChI:
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula:
C10H14N5O7P
Molecular Weight:
347.22 g/mol
adenosine 5'-monophosphate
CAS No.: 122768-03-0
Cat. No.: VC20860488
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine monophosphate, also known as adenylic acid or AMP, belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Adenosine monophosphate is a drug which is used for nutritional supplementation, also for treating dietary shortage or imbalance. Adenosine monophosphate exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Adenosine monophosphate has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, saliva, and cerebrospinal fluid. Adenosine monophosphate can be found anywhere throughout the human cell, such as in golgi, endoplasmic reticulum, lysosome, and peroxisome. Adenosine monophosphate exists in all eukaryotes, ranging from yeast to humans. Adenosine monophosphate can be biosynthesized from L-serine through its interaction with the enzyme serine--trna ligase, cytoplasmic. In humans, adenosine monophosphate is involved in the delavirdine action pathway, the spectinomycin action pathway, the mercaptopurine action pathway, and the propanoate metabolism pathway. Adenosine monophosphate is also involved in several metabolic disorders, some of which include transaldolase deficiency, 3-phosphoglycerate dehydrogenase deficiency, the hyperprolinemia type II pathway, and creatine deficiency, guanidinoacetate methyltransferase deficiency. Outside of the human body, adenosine monophosphate can be found in a number of food items such as elliott's blueberry, conch, nanking cherry, and jackfruit. This makes adenosine monophosphate a potential biomarker for the consumption of these food products. Adenosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase. It has a role as an EC 3.1.3.11 (fructose-bisphosphatase) inhibitor, an EC 3.1.3.1 (alkaline phosphatase) inhibitor, an adenosine A1 receptor agonist, a nutraceutical, a micronutrient, a fundamental metabolite and a cofactor. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-monophosphate. It is a conjugate base of an adenosine 5'-monophosphate(1+). It is a conjugate acid of an adenosine 5'-monophosphate(2-). Adenine nucleotide containing one phosphate group esterified to the sugar moiety in the 2'-, 3'-, or 5'-position. |
|---|---|
| CAS No. | 122768-03-0 |
| Molecular Formula | C10H14N5O7P |
| Molecular Weight | 347.22 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
| Standard InChI Key | UDMBCSSLTHHNCD-KQYNXXCUSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
| SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
| Colorform | CRYSTALS FROM WATER + ACETONE POWDER, NEEDLES FROM WATER & DIL ALC |
| Melting Point | 195 dec °C 196-200 °C 195°C |
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